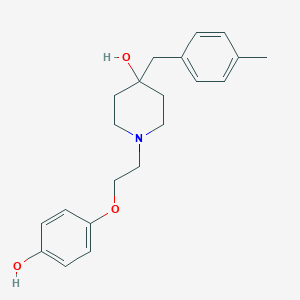

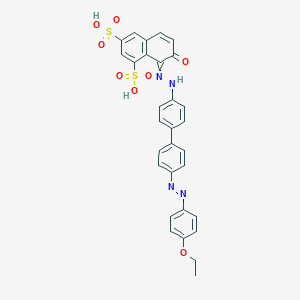

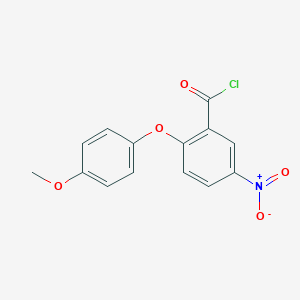

5-(2-Bromo-benzyl)-2H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles, which can be modified to introduce different substituents such as the 2-bromo-benzyl group. A notable method for preparing tetrazole derivatives is through the Stille reaction, which allows for the conversion of aryl- and heteroaryl-halides to tetrazoles with high yield and low pollution, suitable for industrial production (Bookser, 2000); (Zhu Xun, 2012).

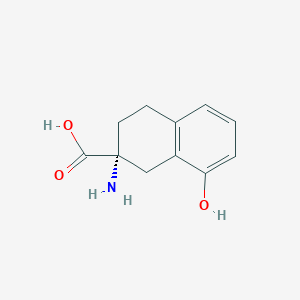

Molecular Structure Analysis The molecular structure of tetrazole derivatives, including 5-(2-Bromo-benzyl)-2H-tetrazole, is characterized by specific crystalline forms and intermolecular interactions. These structures are determined using techniques like X-ray diffraction, which reveals the planarity of the tetrazole rings and the dihedral angles between the tetrazole and substituent groups, contributing to the compound's chemical behavior and reactivity (Ayyaz Mahmood et al., 2015).

Chemical Reactions and Properties Tetrazoles are known for their reactivity in nucleophilic substitution reactions, making them useful intermediates in the synthesis of other heterocycles. Their chemical properties are influenced by the substituents attached to the tetrazole ring, which can affect their stability, reactivity, and potential applications in fields like medicinal chemistry and material science (J. Roh et al., 2012).

Physical Properties Analysis The physical properties of tetrazole derivatives, such as boiling points, melting points, and solubility, are crucial for their application in various chemical processes. These properties can be characterized using techniques like FT-IR, NMR, and mass spectrometry, providing insights into the compound's structure and potential uses (S. Saǧlam et al., 2015).

Chemical Properties Analysis The chemical properties of 5-(2-Bromo-benzyl)-2H-tetrazole, including its reactivity, stability, and functional group compatibility, are influenced by its tetrazole core and bromo-benzyl substituent. These properties are pivotal for its application in organic synthesis, coordination chemistry, and as intermediates in the preparation of pharmaceuticals and other bioactive molecules (Rupali Mittal & S. Awasthi, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

5-(2-Bromo-benzyl)-2H-tetrazole serves as an intermediate in the synthesis of a wide range of compounds due to its reactive tetrazole core and bromo-benzyl moiety. It plays a crucial role in the development of metal passivators and light-sensitive materials. The synthesis processes of tetrazole derivatives, including 5-substituted ones, highlight their significance in creating efficient, environmentally benign methodologies for producing versatile intermediates. These intermediates are pivotal for further chemical transformations, leading to materials with potential applications in various fields such as energetic materials and pharmaceuticals (Gu et al., 2009).

Energetic Material Development

The research on 5-substituted tetrazole energetic metal complexes (TEMCs) underlines the importance of tetrazole derivatives in designing high-performance energetic materials. Tetrazoles, by virtue of their high nitrogen content and the ability to form stable complexes with metals, are explored for their applications in propellants and explosives. The structural versatility of tetrazole allows for the modulation of the energetic properties of these materials, making them a subject of interest for advancements in military and aerospace technologies (Yin-chuan, 2011).

Pharmaceutical Research

In the pharmaceutical domain, tetrazole derivatives, including those substituted at the 5-position like 5-(2-Bromo-benzyl)-2H-tetrazole, are recognized for their broad spectrum of biological activities. These compounds are investigated for their potential as antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory agents. The bioisosteric resemblance of tetrazole to the carboxylic acid group enables its incorporation into drug molecules, enhancing their bioavailability, lipophilicity, and reducing side effects. This has led to the use of tetrazole-containing compounds in the treatment of various diseases, showcasing the therapeutic potential of this heterocyclic moiety (Patowary et al., 2021).

Environmental and Flame Retardant Studies

The study of novel brominated flame retardants, including those based on tetrazole structures, emphasizes the environmental impact and occurrence of these compounds in indoor air, dust, consumer goods, and food. Research efforts aim to understand their environmental fate, toxicity, and the need for optimized analytical methods to assess their presence and impact effectively. This area of study is crucial for developing safer, more environmentally friendly flame retardants by leveraging the chemical versatility and stability of tetrazole derivatives (Zuiderveen et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[(2-bromophenyl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-7-4-2-1-3-6(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVLTFPPVHLMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Bromo-benzyl)-2H-tetrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)

![4-[(4-Methylpyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B70115.png)